molecular formula C12H14O2 B11904484 3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61995-67-3

3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11904484
CAS No.: 61995-67-3
M. Wt: 190.24 g/mol
InChI Key: HJOWNHGHMZHPMH-UHFFFAOYSA-N
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Description

3,7,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is characterized by the presence of three methyl groups at positions 3, 7, and 8 on the chroman-4-one skeleton. Chroman-4-one derivatives are known for their broad spectrum of biological and pharmaceutical activities .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens, nitrating agents.

Major Products:

Properties

CAS No.

61995-67-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3,7,8-trimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-7-4-5-10-11(13)8(2)6-14-12(10)9(7)3/h4-5,8H,6H2,1-3H3

InChI Key

HJOWNHGHMZHPMH-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C1=O)C=CC(=C2C)C

Origin of Product

United States

Mechanism of Action

Biological Activity

3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a derivative of chroman-4-one, characterized by the presence of three methyl groups at positions 3, 7, and 8 on the chroman skeleton. This compound belongs to the class of oxygen-containing heterocycles and has gained attention for its diverse biological and pharmaceutical activities. The molecular formula is C12H14O2C_{12}H_{14}O_2, with a molecular weight of approximately 190.24 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors, leading to observed therapeutic effects. The interactions are crucial for understanding its mechanism of action and potential applications in medicinal chemistry.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antioxidant Properties : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it can inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary research indicates potential anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Chroman-4-oneLacks methyl groups at positions 3, 7, 8Serves as a parent compound with similar activities
FlavanoneDifferent substitution patternExhibits significant biological activities
IsoflavoneDifferent structural arrangementKnown for estrogenic activity
5-HydroxyflavoneHydroxyl group at position 5Exhibits distinct antioxidant properties

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound:

  • Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound's ability to scavenge reactive oxygen species (ROS) was quantified using DPPH and ABTS assays.
  • Anti-inflammatory Effects : Another study explored its effects on inflammatory cytokines in cell lines. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound.
  • Anticancer Properties : In a preliminary investigation on human cancer cell lines (e.g., breast and prostate cancer), the compound induced apoptosis and inhibited cell proliferation. The study utilized flow cytometry and Western blotting to assess changes in cell viability and apoptotic markers.

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